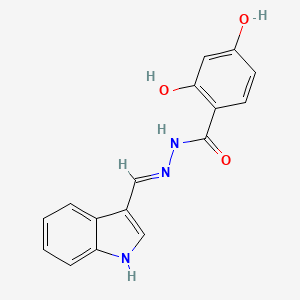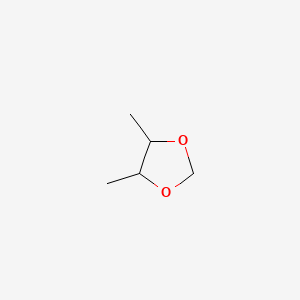
4,5-Dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms and two methyl groups at the 4 and 5 positions
Méthodes De Préparation
4,5-Dimethyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . Another method includes the reaction of 1,2-diols with acetone . Industrial production often utilizes a combination of microbial, enzymatic, and chemo-catalytic processes to convert glucose to 2,3-butanediol, which is then transformed into this compound .
Analyse Des Réactions Chimiques
4,5-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dimethyl-1,3-dioxolane has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 4,5-Dimethyl-1,3-dioxolane exerts its effects involves its ability to form stable cyclic structures, which can interact with various molecular targets. For instance, in lithium-ion batteries, it helps form a stable solid electrolyte interface on graphite anodes, improving battery performance . The molecular pathways involved include interactions with transition metal catalysts and formation of stable intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
4,5-Dimethyl-1,3-dioxolane can be compared with other dioxolanes and cyclic acetals:
1,3-Dioxolane: Similar in structure but lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-1,3-dioxol-2-one: A closely related compound used in similar applications.
2,2-Dimethyl-1,3-dioxolane: Another variant with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1072-57-7 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O2/c1-4-5(2)7-3-6-4/h4-5H,3H2,1-2H3 |
Clé InChI |
GGQOXKOHMFKMLR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





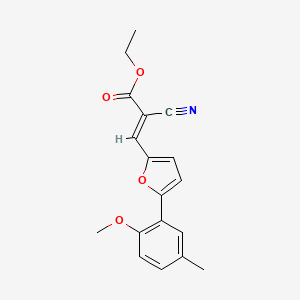
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)
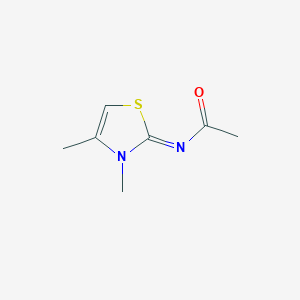
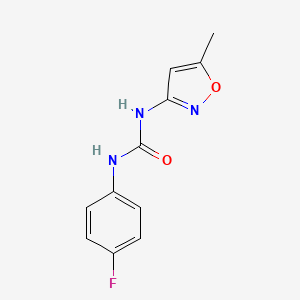
![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
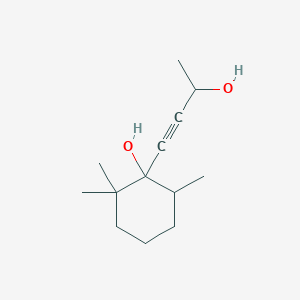

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)

